REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]([C:8]([OH:10])=O)=[CH:6][CH:5]=[CH:4][N:3]=1.CN1CCOCC1.ClC(OCC)=O.C(=[N:31][CH2:32][CH:33]1[CH2:38][CH2:37][NH:36][CH2:35][CH2:34]1)C1C=CC=CC=1>ClCCl>[NH2:31][CH2:32][CH:33]1[CH2:38][CH2:37][N:36]([C:8]([C:7]2[C:2]([Cl:1])=[N:3][CH:4]=[CH:5][CH:6]=2)=[O:10])[CH2:35][CH2:34]1
|
Name
|
|
Quantity
|
4.09 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC=C1C(=O)O
|
Name
|
|
Quantity
|
2.7 mL
|
Type
|
reactant
|
Smiles
|
CN1CCOCC1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
2.4 mL
|
Type
|
reactant
|
Smiles
|
ClC(=O)OCC
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)=NCC1CCNCC1
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
at ambient temperature for 18 hours
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
STIRRING
|
Details
|
the residue stirred with potassium hydrogen sulphate solution (1 M; 250 ml) for 5 hours
|
Duration
|
5 h
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
WASH
|
Details
|
the filtrate washed with dichloromethane (2×150 ml)
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane (3×150 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined extracts were dried over magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
NCC1CCN(CC1)C(=O)C=1C(=NC=CC1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.81 g | |
YIELD: CALCULATEDPERCENTYIELD | 76.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |